4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring substituted with methoxyphenyl groups at the 4 and 6 positions and an amine group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate methoxy-substituted benzaldehydes with guanidine derivatives under acidic or basic conditions. One common method includes:
Condensation Reaction: Methoxy-substituted benzaldehydes react with guanidine carbonate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing kinase inhibitors or other therapeutic agents.
Organic Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interacting with molecular targets such as kinases or G-protein coupled receptors (GPCRs). The methoxy groups and the pyrimidine ring play crucial roles in binding interactions and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the additional methoxy group, potentially altering its chemical properties and biological activity.
4-Phenyl-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
4-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of two methoxy groups, which can influence its electronic properties, solubility, and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-9-7-12(8-10-13)15-11-16(21-18(19)20-15)14-5-3-4-6-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDILCJTXLLSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.